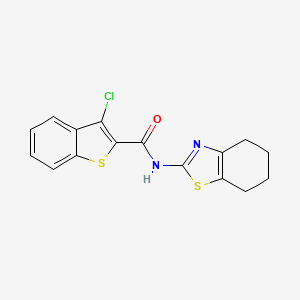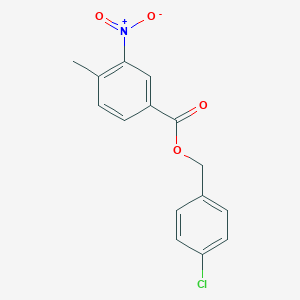![molecular formula C10H14N2O3S B5784397 N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B5784397.png)
N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MMB or MMB-Chminaca and belongs to the class of synthetic cannabinoids. Synthetic cannabinoids are man-made chemicals that mimic the effects of natural cannabinoids found in the cannabis plant. MMB has been found to have a high affinity for cannabinoid receptors, which are responsible for the psychoactive effects of cannabinoids.
作用機序
MMB acts on the cannabinoid receptors in the body, specifically CB1 and CB2 receptors. These receptors are found in various parts of the body, including the brain, immune system, and peripheral tissues. When MMB binds to these receptors, it can modulate various physiological processes, including pain perception, inflammation, and immune response.
Biochemical and Physiological Effects
Studies have shown that MMB can modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate. This can lead to changes in mood, cognition, and behavior. MMB has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, MMB can modulate the activity of enzymes involved in oxidative stress and cell death.
実験室実験の利点と制限
One advantage of using MMB in lab experiments is its high affinity for cannabinoid receptors. This allows researchers to study the effects of MMB on various physiological processes, including pain perception, inflammation, and immune response. However, one limitation of using MMB is its potential toxicity and adverse effects. It is important for researchers to use appropriate safety measures when handling MMB in the lab.
将来の方向性
There are several future directions for research on MMB. One area of interest is its potential therapeutic applications for various diseases, including cancer, neurodegenerative disorders, and chronic pain. Additionally, further studies are needed to understand the mechanism of action of MMB and its effects on various physiological processes. Finally, research is needed to determine the safety and toxicity of MMB and its potential for abuse.
合成法
The synthesis of MMB involves the reaction of 3-amino-1-(methylsulfonyl)benzene with 2-chloro-N-(1-methyl-2-phenylethyl)acetamide. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is then purified using chromatography techniques to obtain pure MMB.
科学的研究の応用
MMB has been studied extensively for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anti-cancer properties. Studies have shown that MMB can inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. MMB has also been found to have neuroprotective effects and can reduce oxidative stress in the brain.
特性
IUPAC Name |
N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-8(13)11-9-5-4-6-10(7-9)12(2)16(3,14)15/h4-7H,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBNCCOHDBGZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5784319.png)



![3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5784340.png)
![2-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5784357.png)


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5784378.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methoxyphenyl)propanamide](/img/structure/B5784394.png)



![N-[(4-phenyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5784428.png)